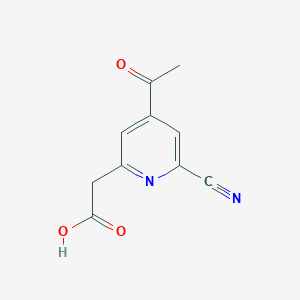
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
化学反応の分析
Types of Reactions: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The acetyl and cyano groups play crucial roles in its reactivity and interactions with enzymes and receptors.
類似化合物との比較
N-Cyanoacetamides: These compounds share the cyanoacetamide functional group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridines and pyridazines, exhibit similar chemical properties and reactivity.
Uniqueness: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetyl and cyano groups, along with the pyridine ring, make it a versatile compound in various chemical and biological contexts.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-(4-acetyl-6-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)7-2-8(4-10(14)15)12-9(3-7)5-11/h2-3H,4H2,1H3,(H,14,15) |
InChIキー |
ZBEIZJCBVIDNDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C#N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















